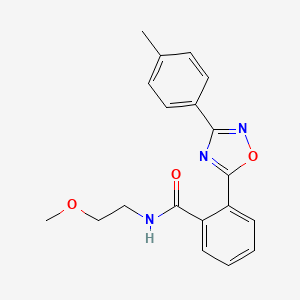
N-(2-methoxyethyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly referred to as MEOX-TBD, is a chemical compound that has been widely studied for its potential applications in scientific research. MEOX-TBD belongs to the class of oxadiazole compounds, which have been found to possess a variety of biological and pharmacological activities. In
Mécanisme D'action
The mechanism of action of MEOX-TBD is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cancer growth and inflammation. MEOX-TBD has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MEOX-TBD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer growth, and to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases. MEOX-TBD has also been found to induce cell cycle arrest and apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of MEOX-TBD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEOX-TBD in laboratory experiments is its potent anti-cancer and anti-inflammatory activities. It has also been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using MEOX-TBD is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several future directions for research on MEOX-TBD. One potential avenue is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Another potential direction is to explore its potential as an antimicrobial agent, particularly against drug-resistant pathogens. Additionally, more research is needed to explore the potential applications of MEOX-TBD in other areas, such as neuroscience and immunology. Overall, MEOX-TBD is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
MEOX-TBD can be synthesized through a multi-step process starting from 2-aminobenzamide. The first step involves the reaction of 2-aminobenzamide with p-tolylacetic acid to form an intermediate product. The intermediate product is then reacted with thionyl chloride to form an acid chloride, which is further reacted with 2-methoxyethanol and triethylamine to yield MEOX-TBD. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
MEOX-TBD has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. MEOX-TBD has also been found to exhibit potent antibacterial and antifungal activities against a variety of pathogens.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)17-21-19(25-22-17)16-6-4-3-5-15(16)18(23)20-11-12-24-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILDZDUESRBBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

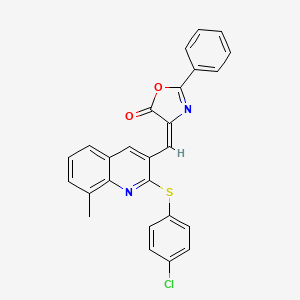
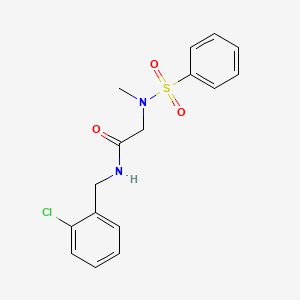
![2-(4-chlorophenoxy)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690046.png)
![4-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690048.png)
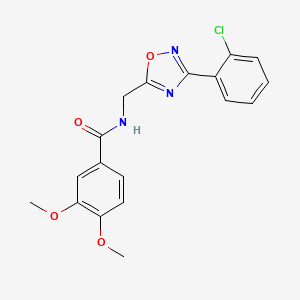
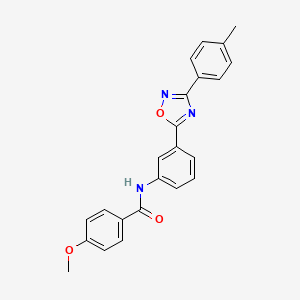
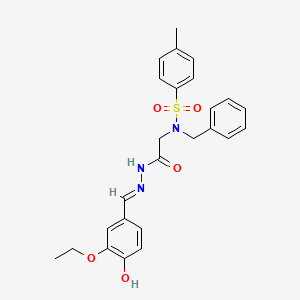
![1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/no-structure.png)
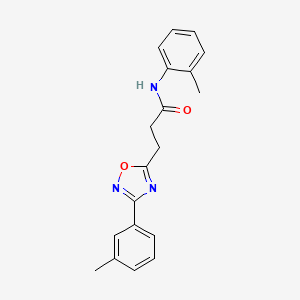
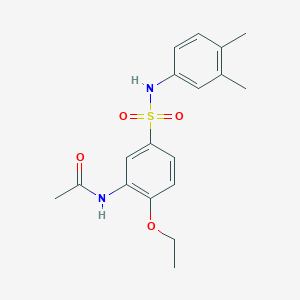

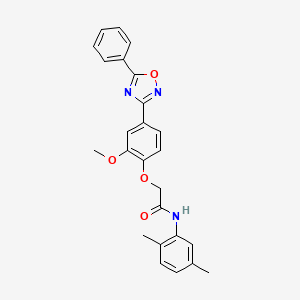
![3-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690143.png)
